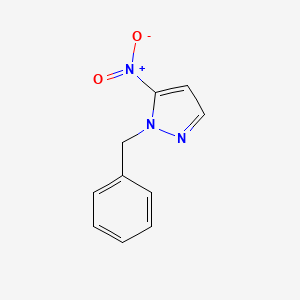

1-Benzyl-5-nitro-1h-pyrazole

Description

Properties

IUPAC Name |

1-benzyl-5-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-13(15)10-6-7-11-12(10)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFGWYJJOPSQAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Benzyl-5-nitro-1H-pyrazole CAS number and molecular weight

[1]

Executive Summary

1-Benzyl-5-nitro-1H-pyrazole (CAS: 145162-69-2) is a specialized heterocyclic intermediate critical in the development of kinase inhibitors, particularly for Receptor Interacting Protein 1 (RIP1) , a key mediator of necroptosis and inflammation.[1] Unlike its thermodynamically favored isomer (1-benzyl-3-nitro-1H-pyrazole), the 5-nitro isomer presents significant synthetic challenges due to steric and electronic penalties during direct alkylation.[1] This guide details the physicochemical properties, regioselective synthesis strategies, purification protocols, and structural validation methods required for its high-purity isolation.

Part 1: Chemical Identity & Physicochemical Profile[2]

| Property | Data |

| CAS Number | 145162-69-2 |

| IUPAC Name | 1-Benzyl-5-nitro-1H-pyrazole |

| Molecular Weight | 203.20 g/mol |

| Molecular Formula | C₁₀H₉N₃O₂ |

| SMILES | [O-]CC2=CC=CC=C2)O |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Key Isomer | 1-Benzyl-3 -nitro-1H-pyrazole (Major impurity in synthesis) |

Part 2: Synthesis & Regiochemistry

The Regioselectivity Challenge

The synthesis of 1-benzyl-5-nitro-1H-pyrazole typically involves the N-alkylation of 3-nitro-1H-pyrazole.[1] However, 3-nitro-1H-pyrazole exists in tautomeric equilibrium.[1] Under basic conditions, the pyrazolate anion is formed, which has two nucleophilic nitrogen sites:

-

N1 (adjacent to carbon): Leads to the 1,3-isomer (sterically unhindered).[1]

-

N2 (adjacent to nitro): Leads to the 1,5-isomer (sterically hindered by the nitro group).[1]

Experimental Reality: Direct alkylation with benzyl bromide and potassium carbonate (

Optimized Synthetic Protocol (Direct Alkylation Route)

Note: This protocol acknowledges the low yield of the 5-nitro isomer and prioritizes its recovery from the crude mixture.

Reagents:

Step-by-Step Methodology:

-

Activation: Dissolve 3-nitro-1H-pyrazole in anhydrous DMF (0.5 M concentration). Add

and stir at room temperature for 30 minutes to ensure complete deprotonation. -

Alkylation: Add benzyl bromide dropwise over 10 minutes to minimize local concentration hotspots.

-

Reaction: Stir at 60°C for 12 hours. Note: Elevated temperature helps overcome the activation energy barrier for the sterically hindered 1,5-alkylation, slightly improving the ratio compared to RT.

-

Quench: Pour the reaction mixture into ice-cold water (5x reaction volume). Extract exhaustively with Ethyl Acetate (3x).

-

Workup: Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification (Critical): The crude residue contains primarily 1-benzyl-3-nitro-1H-pyrazole.[1]

Mechanistic Pathway Diagram

Caption: Divergent alkylation pathways of the nitropyrazolate anion. The target 1,5-isomer is formed via attack at the sterically crowded nitrogen adjacent to the nitro group.

Part 3: Structural Characterization & Validation

Distinguishing the 1,3- and 1,5-isomers is the most critical quality control step.

NMR Spectroscopy (Self-Validating Protocol)

The proximity of the benzyl group to the pyrazole ring protons defines the splitting and NOE (Nuclear Overhauser Effect) signals.

| Feature | 1-Benzyl-3 -nitro (Major Impurity) | 1-Benzyl-5 -nitro (Target) |

| Proton Environment | Benzyl group is far from Nitro; close to H5 .[1] | Benzyl group is close to Nitro ; far from H3 .[1] |

| NOESY Signal | Strong NOE between Benzyl- | NO NOE (or very weak) between Benzyl- |

| Chemical Shift ( | Typically | Typically |

Validation Step: Run a 1D NOESY or 2D NOESY experiment. Irradiate the benzylic methylene signal.

-

If you see enhancement of a pyrazole ring proton

Reject (It is the 1,3-isomer). -

If you see no enhancement of ring protons

Confirm (It is the 1,5-isomer).

Crystallography

X-ray diffraction confirms that in the 1,5-isomer, the nitro group forces the benzyl ring to twist out of plane significantly more than in the 1,3-isomer to relieve steric strain.

Part 4: Applications in Drug Development

RIP1 Kinase Inhibition (Necroptosis)

1-Benzyl-5-nitro-1H-pyrazole serves as a high-value scaffold for the synthesis of necrostatins and other inhibitors of Receptor Interacting Protein 1 (RIP1) kinase.[1][4]

-

Mechanism: The nitro group is often reduced to an amine (

), which then serves as a hinge-binding motif or a handle for amide coupling to extend into the kinase specificity pocket. -

Biological Relevance: RIP1 inhibitors are currently under investigation for treating neurodegenerative diseases (ALS, Alzheimer's) and inflammatory conditions (pancreatitis) by blocking the necroptotic cell death pathway.

Energetic Materials

While less common in pharma, the 5-nitro-pyrazole motif is also explored in high-energy density materials (HEDM) due to the high enthalpy of formation associated with the nitro-pyrazole core.[1]

References

-

Regioselective Synthesis & RIP1 Activity

-

Alkylation Regiochemistry

-

Crystallographic Data

An In-depth Technical Guide to the Synthesis, Characterization, and Comparative Analysis of 1-benzyl-3-nitro- and 1-benzyl-5-nitro-pyrazole Isomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The regiospecific placement of a nitro group on the pyrazole scaffold, particularly in N-benzylated derivatives, profoundly influences the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive analysis of two critical isomers: 1-benzyl-3-nitro-pyrazole and 1-benzyl-5-nitro-pyrazole. While structurally similar, the subtle difference in the nitro group's position leads to significant variations in their synthetic accessibility, spectroscopic signatures, and pharmacological profiles. This document serves as a detailed resource for researchers in medicinal chemistry and drug discovery, offering insights into the synthesis, separation, characterization, and potential applications of these important heterocyclic compounds.

Introduction: The Significance of Nitro-Pyrazoles in Medicinal Chemistry

Pyrazoles are a cornerstone of heterocyclic chemistry, with their derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. The introduction of a nitro group, a potent electron-withdrawing moiety, can dramatically modulate a molecule's pharmacokinetic and pharmacodynamic profile by altering its polarity, metabolic stability, and ability to engage in specific interactions with biological targets. The N-benzyl group is also a common substituent in pharmacologically active compounds, often enhancing binding affinity and modulating solubility.

The differential positioning of the nitro group at the C3 or C5 position of the 1-benzyl-pyrazole core creates two distinct regioisomers with unique electronic and steric environments. Understanding the differences between these isomers is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutics. For instance, a derivative of 1-benzyl-3-nitro-pyrazole has been identified as a potent inhibitor of Receptor Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis, highlighting the therapeutic potential of this specific substitution pattern[2]. This guide will delve into the critical aspects that differentiate the 3-nitro and 5-nitro isomers, providing a foundational understanding for their application in drug development.

I. Synthesis and Regioselectivity: Navigating the Formation of Isomeric Mixtures

The direct nitration of 1-benzyl-1H-pyrazole typically yields a mixture of regioisomers, primarily the 3-nitro and 5-nitro derivatives, and potentially the 4-nitro isomer, due to the activating nature of the pyrazole ring towards electrophilic substitution. The regiochemical outcome is highly dependent on the reaction conditions.

General Synthetic Pathway: Nitration of 1-benzyl-1H-pyrazole

The nitration of N-substituted pyrazoles is a well-established transformation, commonly employing a mixture of nitric acid and sulfuric acid[3].

Caption: General reaction scheme for the nitration of 1-benzyl-1H-pyrazole.

The challenge lies in controlling the regioselectivity to favor one isomer over the other. The electronic properties of the pyrazole ring and the steric hindrance imposed by the N-benzyl group influence the position of nitration. Generally, electrophilic attack at the C4 position is common in pyrazoles, but the presence of the N-benzyl group can direct the substitution to the C3 and C5 positions[4].

Experimental Protocol: Synthesis of a Mixture of 1-benzyl-3-nitro- and 1-benzyl-5-nitro-pyrazole

This protocol outlines a general procedure for the nitration of 1-benzyl-1H-pyrazole, which is expected to produce a mixture of the 3-nitro and 5-nitro isomers.

Materials:

-

1-benzyl-1H-pyrazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Magnetic Stirrer and Stir Bar

-

Dropping Funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzyl-1H-pyrazole in concentrated sulfuric acid at 0°C (ice bath).

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via a dropping funnel, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude mixture of nitrated products.

II. Isomer Separation and Purification

The separation of the 1-benzyl-3-nitro- and 1-benzyl-5-nitro-pyrazole isomers is critical for their individual characterization and biological evaluation. Due to their similar physical properties, chromatographic techniques are typically employed[5].

Experimental Protocol: Flash Column Chromatography for Isomer Separation

Materials:

-

Crude mixture of nitrated 1-benzyl-pyrazoles

-

Silica Gel (230-400 mesh)

-

Hexane

-

Ethyl Acetate

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Dissolve the crude nitrated mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

After evaporating the solvent, carefully load the dried silica onto the top of the packed column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane).

-

Monitor the separation by collecting fractions and analyzing them by TLC using a suitable solvent system (e.g., 20% ethyl acetate in hexane) and visualization under a UV lamp.

-

Combine the fractions containing the pure isomers, as identified by their distinct Rf values on TLC.

-

Evaporate the solvent from the combined fractions to yield the purified 1-benzyl-3-nitro-pyrazole and 1-benzyl-5-nitro-pyrazole.

III. Comparative Structural and Spectroscopic Analysis

The definitive identification of the 1-benzyl-3-nitro- and 1-benzyl-5-nitro-pyrazole isomers relies on a thorough analysis of their spectroscopic data, particularly ¹H and ¹³C NMR.

Caption: 2D structures of 1-benzyl-3-nitro-pyrazole and 1-benzyl-5-nitro-pyrazole.

¹H and ¹³C NMR Spectroscopy

The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the position of the nitro group.

-

¹H NMR:

-

1-benzyl-3-nitro-pyrazole: The proton at the C5 position is expected to be downfield compared to the C3 proton in the 5-nitro isomer due to the anisotropic effect of the adjacent nitro group. The proton at C4 will also be affected.

-

1-benzyl-5-nitro-pyrazole: The proton at the C3 position will be influenced by the N-benzyl group, while the C4 proton will be deshielded by the C5-nitro group.

-

-

¹³C NMR:

-

1-benzyl-3-nitro-pyrazole: The carbon atom directly attached to the nitro group (C3) will be significantly deshielded and appear at a lower field.

-

1-benzyl-5-nitro-pyrazole: Similarly, the C5 carbon will be strongly deshielded. The chemical shifts of C3 and C4 will also differ between the two isomers.

-

Table 1: Predicted Comparative Spectroscopic Data

| Isomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| 1-benzyl-3-nitro-pyrazole | H4 (doublet), H5 (doublet) | C3 (deshielded), C4, C5 |

| 1-benzyl-5-nitro-pyrazole | H3 (doublet), H4 (doublet) | C3, C4, C5 (highly deshielded) |

Note: The exact chemical shifts will depend on the solvent and instrument used. The table indicates the expected relative positions of the signals.

Mass Spectrometry and Infrared Spectroscopy

-

Mass Spectrometry (MS): Both isomers will have the same molecular weight and will likely show similar fragmentation patterns, with the molecular ion peak being prominent.

-

Infrared (IR) Spectroscopy: Both isomers will exhibit characteristic strong absorption bands for the nitro group (asymmetric and symmetric stretching) typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹.

IV. Differential Biological Activities: A Tale of Two Isomers

The seemingly minor positional change of the nitro group can lead to vastly different interactions with biological targets, resulting in distinct pharmacological profiles.

The 3-Nitro Isomer: A Known Kinase Inhibitor

A significant body of research has focused on derivatives of 1-benzyl-3-nitro-pyrazole as potent and selective inhibitors of RIP1 kinase[2]. This kinase is a crucial regulator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases. The 3-nitro-pyrazole core acts as a scaffold that can be further functionalized to optimize binding to the kinase's active site.

Caption: The inhibitory action of a 1-benzyl-3-nitro-pyrazole derivative on the RIP1 kinase pathway.

The causality behind this activity lies in the specific orientation of the 3-nitro group, which can form key hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of RIP1 kinase.

The 5-Nitro Isomer: An Unexplored Frontier

In contrast to its 3-nitro counterpart, the biological activity of 1-benzyl-5-nitro-pyrazole remains largely unexplored in the public domain. This presents a significant opportunity for drug discovery efforts. It is plausible that the different electronic distribution and steric profile of the 5-nitro isomer could lead to:

-

Novel Target Engagement: It may interact with different biological targets altogether, leading to new therapeutic applications.

-

Altered Selectivity: It could exhibit a different selectivity profile against a panel of kinases or other enzymes.

-

Modified Pharmacokinetic Properties: The change in polarity and hydrogen bonding potential could affect its absorption, distribution, metabolism, and excretion (ADME) properties.

V. Conclusion and Future Directions

This technical guide has highlighted the critical differences between 1-benzyl-3-nitro-pyrazole and 1-benzyl-5-nitro-pyrazole, from their synthesis and separation to their potential biological activities. While the 3-nitro isomer has shown promise as a scaffold for kinase inhibitors, the 5-nitro isomer represents a largely untapped area for therapeutic innovation.

Future research should focus on:

-

Developing highly regioselective synthetic methods for both isomers to avoid the need for challenging chromatographic separations.

-

Conducting comprehensive spectroscopic and crystallographic analyses to build a complete and comparative dataset of their physicochemical properties.

-

Performing broad biological screening of the 1-benzyl-5-nitro-pyrazole to identify novel biological targets and potential therapeutic applications.

-

Undertaking comparative SAR studies of both isomers to gain a deeper understanding of how the nitro group position influences biological activity.

By systematically exploring the nuances of these two closely related isomers, the scientific community can unlock new avenues for the development of next-generation therapeutics.

References

-

Barry, W. J., Birkett, P., & Finar, I. L. (1969). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic, 1328-1331. [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.

-

American Chemical Society. (2026). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega. [Link]

-

Shreeve, J. M., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3344. [Link]

-

MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(1), 123. [Link]

-

Preti, C., et al. (2018). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 8(1), 123-130. [Link]

-

PubChem. (n.d.). N-benzyl-3-nitro-1H-pyrazole-5-carboxamide. [Link]

-

Zhang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 549-558. [Link]

-

Tselinskii, I. V., et al. (2008). Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. Propellants, Explosives, Pyrotechnics, 33(5), 373-379. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1... [Link]

-

MDPI. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(1), 123. [Link]

-

MDPI. (2023). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. Molecules, 28(23), 7890. [Link]

-

Klapötke, T. M., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46), eadj8496. [Link]

-

International Journal of Pharmaceutical Science Invention. (n.d.). Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]. [Link]

-

Zhang, G., et al. (2018). 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: a high energy density oxidizer. RSC Advances, 8(1), 123-130. [Link]

-

Ansari, A., et al. (2017). Biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sci-Hub: are you are robot? [sci-hub.sg]

- 4. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

The Bioactivity Profile of 1-Benzyl-5-Nitro-1H-Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its versatile chemical nature and ability to form a multitude of interactions with biological targets have led to its incorporation into a wide array of therapeutic agents.[1][2] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[2][3] This guide focuses on a specific, yet promising, subclass: 1-benzyl-5-nitro-1H-pyrazole derivatives. While the broader class of pyrazoles is well-studied, this particular scaffold has emerged as a focal point for investigating a key cellular pathway with significant therapeutic implications: necroptosis. This document will provide an in-depth technical overview of the synthesis, bioactivity, and structure-activity relationships of these compounds, with a primary focus on their role as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase.

The Emergence of 1-Benzyl-5-Nitro-1H-Pyrazoles as Bioactive Molecules

The strategic combination of a benzyl group at the N1 position and a nitro group at the C5 position of the pyrazole ring creates a unique electronic and steric profile. While extensive research has been conducted on various substituted pyrazoles, the 1-benzyl-5-nitro-1H-pyrazole core has been specifically identified as a promising scaffold for targeting programmed cell death pathways. Notably, a closely related isomer, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, has been reported as a foundational molecule in the development of potent RIP1 kinase inhibitors.[4] This discovery has spurred further investigation into the therapeutic potential of this chemical class in diseases driven by unregulated cell death, such as pancreatitis and other inflammatory conditions.[4]

Synthetic Strategy: Accessing the 1-Benzyl-5-Nitro-1H-Pyrazole Core

The synthesis of 1-benzyl-5-nitro-1H-pyrazole derivatives is a multi-step process that can be adapted to generate a library of analogues for structure-activity relationship (SAR) studies. A general and adaptable synthetic route is outlined below.

Experimental Protocol: General Synthesis of 1-Benzyl-5-Nitro-1H-Pyrazole Derivatives

This protocol is adapted from established methods for the synthesis of substituted pyrazoles.[1]

Step 1: Synthesis of the Hydrazone Intermediate

-

To a solution of a substituted benzaldehyde (1.0 eq.) in a suitable solvent such as methanol, add benzylhydrazine (1.0-1.2 eq.).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the hydrazone can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure. The crude product is often used in the next step without further purification.

Step 2: Cycloaddition to form the Pyrazole Ring

-

The synthesis of 5-nitropyrazoles can be achieved through various methods, including the reaction of hydrazines with β-nitro-α,β-unsaturated ketones or esters.

-

A common approach involves the reaction of a β-keto ester with a nitrating agent to introduce the nitro group, followed by condensation with benzylhydrazine.

Step 3: N-Alkylation (if not performed in Step 1)

-

If starting with a pre-formed 5-nitropyrazole, the benzyl group can be introduced via N-alkylation.

-

To a solution of 5-nitropyrazole (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (1.5-2.0 eq.).

-

Add the desired substituted benzyl halide (e.g., benzyl bromide) (1.1 eq.) to the mixture.

-

Heat the reaction at 60-80 °C and monitor by TLC.

-

After completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Caption: Generalized synthetic workflow for 1-benzyl-5-nitro-1H-pyrazole derivatives.

Bioactivity Profile: Inhibition of RIP1 Kinase and Necroptosis

The most significant and well-documented biological activity of the 1-benzyl-nitro-1H-pyrazole scaffold is the inhibition of Receptor Interacting Protein 1 (RIP1) kinase.[4] RIP1 kinase is a critical mediator of necroptosis, a form of programmed cell death that, unlike apoptosis, is highly inflammatory.[5][6]

The Role of RIP1 Kinase in the Necroptosis Pathway

Necroptosis is initiated by various stimuli, including tumor necrosis factor (TNF).[6] The activation of the TNF receptor leads to the formation of a signaling complex that includes RIP1 kinase. In this complex, RIP1 kinase can be ubiquitinated, leading to pro-survival signaling, or it can be deubiquitinated, allowing it to interact with and phosphorylate RIP3 kinase. This phosphorylation event is a key step in the formation of the "necrosome," a protein complex that ultimately leads to the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL) protein.[5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, causing cell lysis and the release of pro-inflammatory cellular contents.[5]

Caption: The necroptosis signaling pathway and the inhibitory action of 1-benzyl-5-nitro-1H-pyrazole derivatives on RIP1 kinase.

In Vitro Evaluation of RIP1 Kinase Inhibition

The inhibitory activity of 1-benzyl-5-nitro-1H-pyrazole derivatives against RIP1 kinase can be assessed using various biochemical and cell-based assays.

Biochemical Kinase Assay Protocol:

-

Recombinant human RIP1 kinase is incubated with the test compound at various concentrations.

-

A kinase reaction is initiated by adding ATP and a suitable substrate.

-

The amount of phosphorylated substrate is quantified, often using a fluorescence-based method or mass spectrometry.

-

The half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd) is determined by plotting the percentage of inhibition against the compound concentration.[4]

Cell-Based Necroptosis Inhibition Assay Protocol:

-

A suitable cell line, such as human colon adenocarcinoma HT-29 cells, is cultured.

-

The cells are pre-incubated with various concentrations of the test compound.

-

Necroptosis is induced by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (to block apoptosis and channel the cell death towards necroptosis).

-

Cell viability is measured after a defined incubation period (e.g., 24 hours) using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

The half-maximal effective concentration (EC50) for necroptosis inhibition is calculated.[4]

Structure-Activity Relationship (SAR) Insights

SAR studies on 1-benzyl-3-nitro-1H-pyrazole derivatives have provided valuable insights into the structural requirements for potent RIP1 kinase inhibition.[4] Although the original research focused on the 3-nitro isomer, these findings provide a strong basis for the rational design of 5-nitro analogues.

| Compound ID | R1 (Benzyl Substitution) | R2 (Pyrazole Substitution) | RIP1 Kinase Kd (µM) | Necroptosis Inhibition EC50 (µM) |

| 1a | 2,4-dichloro | H | >10 | 1.150 |

| 4b | 2-chloro-4-fluoro | 5-methyl | 0.078 | 0.160 |

| 4c | 2,4-difluoro | 5-methyl | 0.091 | 0.224 |

| 4d | 4-fluoro | 5-methyl | 0.230 | 0.380 |

| 4e | 2-fluoro | 5-methyl | 0.120 | 0.260 |

| Data adapted from a study on 1-benzyl-3-nitro-1H-pyrazole derivatives as a reference for potential SAR of 5-nitro isomers.[4] |

Key SAR Observations:

-

Benzyl Ring Substitution: The nature and position of substituents on the benzyl ring are critical for activity. Dichloro and difluoro substitutions at the 2 and 4 positions generally confer potent inhibitory activity.[4]

-

Pyrazole Ring Substitution: The introduction of a small alkyl group, such as a methyl group at the 5-position of the pyrazole ring, has been shown to enhance potency.[4]

-

Nitro Group: The electron-withdrawing nature of the nitro group is believed to be important for the interaction with the kinase. The specific positioning at C5 would likely influence the compound's electronic properties and binding orientation within the active site.

Therapeutic Potential in Pancreatitis and Other Inflammatory Diseases

Given their ability to inhibit necroptosis, 1-benzyl-5-nitro-1H-pyrazole derivatives hold significant therapeutic potential for diseases characterized by excessive inflammatory cell death.

Acute Pancreatitis

Acute pancreatitis is a severe inflammatory condition of the pancreas where premature activation of digestive enzymes leads to autodigestion of the gland and a strong inflammatory response.[7] Necroptosis has been identified as a key mechanism of acinar cell death in pancreatitis.[8] By inhibiting RIP1 kinase, 1-benzyl-5-nitro-1H-pyrazole derivatives can potentially reduce pancreatic cell death, decrease inflammation, and ameliorate the severity of the disease.[4] In vivo studies using mouse models of L-arginine-induced pancreatitis have demonstrated that potent 1-benzyl-3-nitro-1H-pyrazole derivatives can protect the pancreas from damage.[4]

Broader Anti-inflammatory and Other Potential Applications

The inhibition of RIP1 kinase has broader implications for a range of inflammatory and autoimmune diseases where necroptosis plays a pathogenic role, including:

-

Rheumatoid arthritis

-

Psoriasis

-

Ulcerative colitis[9]

-

Neurodegenerative diseases

Furthermore, while the primary focus has been on RIP1 kinase inhibition, the pyrazole scaffold is known for a wide range of biological activities.[1] Future research may explore the potential of 1-benzyl-5-nitro-1H-pyrazole derivatives as:

-

Anticancer agents: Some pyrazole derivatives exhibit cytotoxic activity against various cancer cell lines.[7][10] The nitroaromatic moiety can also contribute to anticancer effects.

-

Antimicrobial agents: The pyrazole nucleus is a common feature in many compounds with antibacterial and antifungal properties.[11]

Future Directions and Conclusion

The 1-benzyl-5-nitro-1H-pyrazole scaffold represents a promising starting point for the development of novel therapeutics targeting RIP1 kinase-mediated necroptosis. The existing SAR data for the 3-nitro isomers provides a robust framework for the design and synthesis of potent and selective 5-nitro-1H-pyrazole derivatives.[4]

Key areas for future research include:

-

Synthesis and evaluation of a diverse library of 1-benzyl-5-nitro-1H-pyrazole derivatives to establish a comprehensive SAR for this specific isomer.

-

In-depth mechanistic studies to elucidate the precise binding mode of these compounds with RIP1 kinase.

-

Evaluation in a broader range of in vivo models of inflammatory diseases and cancer to fully explore their therapeutic potential.

-

Assessment of their pharmacokinetic and toxicological profiles to identify candidates for clinical development.

References

-

Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. Available at: [Link][4]

-

Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. Available at: [Link][11]

-

Current status of pyrazole and its biological activities. PMC. Available at: [Link][1]

-

Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. Available at: [Link][12]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. Available at: [Link][5]

-

Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. Bentham Science. Available at: [Link][6]

-

Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry. Available at: [Link][9]

-

Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. American Chemical Society. Available at: [Link][13]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link][14]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link][3]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Taylor & Francis Online. Available at: [Link][15]

-

Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole Derivatives as New Anticancer Agents. PubMed. Available at: [Link][16]

-

Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry. Available at: [Link][17]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link][18]

-

Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. ResearchGate. Available at: [Link][19]

-

Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link][20]

-

Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link][7]

-

Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. Available at: [Link][10]

-

Protective Effects of Necrostatin-1 in Acute Pancreatitis: Partial Involvement of Receptor Interacting Protein Kinase 1. PubMed. Available at: [Link][8]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. Available at: [Link][21]

-

Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. PubMed. Available at: [Link][22]

-

A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. Available at: [Link][2]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. media.sciltp.com [media.sciltp.com]

- 6. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Protective Effects of Necrostatin-1 in Acute Pancreatitis: Partial Involvement of Receptor Interacting Protein Kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. RIP1 Kinase Identified as Promising Therapeutic Target in Pancreatic Cancer - BioSpace [biospace.com]

- 13. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. remedypublications.com [remedypublications.com]

- 21. dau.url.edu [dau.url.edu]

- 22. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors via Chemoselective Nitro Reduction

Executive Summary

The pyrazole moiety is a "privileged scaffold" in kinase inhibitor discovery, serving as a critical hydrogen-bond donor/acceptor motif for ATP-binding sites (hinge region). While many routes exist, the nitro-precursor pathway —specifically the reduction of

This guide addresses the primary bottleneck in this workflow: Chemoselectivity. Standard hydrogenation often leads to dehalogenation (loss of metabolic stability) or over-reduction (cleavage of the N-N bond). We present a validated workflow prioritizing chemoselective reduction protocols compatible with halogenated substrates, followed by efficient coupling strategies.

Strategic Workflow & Rationale

The synthesis of pyrazole-based inhibitors generally follows a "Convergent Assembly" model. The nitro group acts as a masked amine, protecting the nitrogen during the harsh conditions of

Chemical Pathway Diagram[1][2][3]

Figure 1: Convergent synthesis workflow. The decision point at Step 2 is critical for maintaining structural integrity of halogenated pharmacophores.

Critical Protocols

Step 1: Regioselective -Alkylation

Objective: Attach the solubility tail (R1) before reducing the nitro group. 4-nitropyrazole is acidic (

-

Reagents: 4-Nitropyrazole (1.0 eq), Alkyl Halide (1.1 eq), Cs₂CO₃ (2.0 eq), DMF.

-

Procedure:

-

Dissolve 4-nitropyrazole in anhydrous DMF (0.5 M).

-

Add Cs₂CO₃ and stir at RT for 30 min to form the pyrazolate anion.

-

Add alkyl halide dropwise. Heat to 60°C for 4-12 h.

-

Workup: Pour into ice water. If solid precipitates, filter. If oil, extract with EtOAc.

-

-

Expert Insight: For sterically hindered alcohols, switch to Mitsunobu conditions (DIAD, PPh₃, THF) to avoid elimination side reactions common with alkyl halides.

Step 2: Chemoselective Nitro Reduction (The "Gateway" Step)

This is the most failure-prone step. Choosing the wrong method will strip halogens (essential for metabolic stability) or break the pyrazole ring.

Method A: Catalytic Hydrogenation (Pd/C)

Best for: Non-halogenated, simple alkyl-pyrazoles.

-

Protocol:

-

Suspend 1-alkyl-4-nitropyrazole in MeOH (0.2 M).

-

Add 10 wt% Pd/C (5% loading).

-

Stir under H₂ balloon (1 atm) at RT for 2-4 h.

-

Validation: TLC (ninhydrin stain) shows a polar, purple/brown spot at baseline.

-

Filter through Celite to remove Pd. Concentrate immediately.

-

-

Warning: Do not heat. High pressure/temp causes N-N bond cleavage (ring opening to diamines).

Method B: Iron-Mediated Reduction (Fe/NH₄Cl)

Best for: Halogenated substrates (Cl, Br, F) or alkene-containing tails.

-

Rationale: Iron acts as a single-electron transfer (SET) agent. It reduces the nitro group without oxidative addition to C-X bonds, preserving halogens.

-

Protocol:

-

Dissolve nitro precursor (1.0 eq) in EtOH/Water (4:1 ratio).

-

Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq, <10 micron particle size preferred).

-

Heat to reflux (80°C) with vigorous stirring for 2-6 h.

-

Critical Workup (Emulsion Control):

-

Cool to RT.

-

Dilute with EtOAc.

-

Filter through a Celite pad while the biphasic mixture is still warm to prevent iron salts from crashing out and clogging the filter.

-

Wash the filtrate with saturated NaHCO₃ to remove soluble iron species.

-

-

Dry organic layer (Na₂SO₄) and concentrate.

-

-

Self-Validation: The product should be a light brown/red oil. If it turns black/tarry, residual iron is present. Re-filter through a short silica plug.

Method C: Metal-Free Diboron Reduction (Emerging Standard)

Best for: Late-stage functionalization where metal scavenging is difficult.

-

Reference: J. Org. Chem. 2022, 87, 910–919.[1]

-

Protocol:

-

Mix nitro-pyrazole (1.0 eq), B₂(OH)₄ (3.0 eq), and 4,4'-bipyridine (5 mol%) in DMF or MeOH.

-

Stir at RT open to air (or capped) for 10-30 min.

-

Mechanism: The bipyridine activates the diboron, facilitating rapid oxygen transfer. This is highly chemoselective for nitro groups over ketones, alkynes, and halides.[1][2]

-

Step 3: Coupling to the Kinase Core

Objective: Link the 4-aminopyrazole to the hinge-binding scaffold (e.g., 2,4-dichloropyrimidine).

-

Reaction Type:

(Nucleophilic Aromatic Substitution).[3] -

Protocol:

-

Dissolve 2,4-dichloropyrimidine (1.0 eq) and 1-alkyl-4-aminopyrazole (1.0 eq) in

-BuOH or IPA. -

Add DIPEA (2.5 eq).

-

Heat to 100°C (sealed tube) for 12 h.

-

Why this works: The 4-position chlorine on the pyrimidine is more electrophilic than the 2-position, ensuring regioselectivity. The aminopyrazole acts as the nucleophile.[4]

-

Data Summary & Comparison

| Parameter | Pd/C Hydrogenation | Fe / NH₄Cl Reduction | B₂(OH)₄ / Bipyridine |

| Reaction Time | 1 - 4 hours | 2 - 6 hours | < 30 mins |

| Halogen Tolerance | Poor (Debromination likely) | Excellent | Excellent |

| Alkyne/Alkene Tolerance | Poor (Reduces C=C) | Good | Excellent |

| Scalability | High | High (Waste disposal issues) | Low/Medium (Cost) |

| Workup Difficulty | Low (Filtration) | High (Emulsions) | Low (Aqueous wash) |

| Primary Risk | Ring opening (Over-reduction) | Trapped Iron salts | Cost of reagents |

Troubleshooting & Optimization

Issue: "Over-reduction" (Ring Opening)

-

Symptom: Mass spec shows M+2 or M+4 higher than expected; loss of aromatic signals in NMR.

-

Cause: Cleavage of the N-N bond in the pyrazole ring. This occurs under high pressure H₂ or with highly active catalysts (PtO₂).

-

Solution: Switch to Method B (Iron) or poison the Pd catalyst with trace sulfur (or use sulfided platinum, Pt(S)/C).

Issue: Product Instability (Oxidation)

-

Symptom: Aminopyrazoles turn dark/black upon standing in air.

-

Cause: Electron-rich amines are prone to air oxidation.

-

Solution: Store the amine as a hydrochloride salt (treat with HCl in dioxane) or use immediately in the next coupling step. Do not store the free base for >24h.

Issue: Regioselectivity in Coupling

-

Symptom: Mixture of isomers when coupling amine to dichloropyrimidine.

-

Solution: Lower the temperature to 0°C for the addition, then warm slowly. Ensure the pyrimidine C4-position is sufficiently activated (electron-deficient).

References

-

General Synthesis of Aminopyrazoles

-

Chemoselective Reduction (Metal-Free)

-

Halogen Tolerance in Reduction

-

Vertex AI Search Result 1.16: "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." PMC - NIH. Available at: [Link]

-

-

Kinase Inhibitor SAR & Pyrazolo[1,5-a]pyrimidines

-

Vertex AI Search Result 1.2: "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." PMC - NIH. Available at: [Link]

-

Sources

- 1. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature [organic-chemistry.org]

- 2. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]

- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Separating 1-benzyl-3-nitro and 1-benzyl-5-nitro isomers by column chromatography

Separating 1-benzyl-3-nitro and 1-benzyl-5-nitro-1H-imidazole by Column Chromatography

Welcome to the technical support center for the chromatographic separation of 1-benzyl-nitroimidazole isomers. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in achieving successful separation of 1-benzyl-3-nitro-1H-imidazole and 1-benzyl-5-nitro-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for separating 1-benzyl-3-nitro and 1-benzyl-5-nitro isomers using column chromatography?

The separation of these two positional isomers is primarily based on their difference in polarity.[1] Column chromatography separates compounds in a mixture based on their differential adsorption to a stationary phase and solubility in a mobile phase.[2] The 1-benzyl-3-nitro and 1-benzyl-5-nitro isomers have the same molecular formula but differ in the position of the nitro group on the imidazole ring. This structural difference leads to a slight variation in their molecular dipole moments and, consequently, their polarity. The isomer with the higher polarity will interact more strongly with the polar stationary phase (typically silica gel) and will, therefore, elute from the column more slowly. Conversely, the less polar isomer will travel through the column more quickly with the mobile phase.

Q2: How do I select the appropriate stationary and mobile phases for this separation?

Stationary Phase: For the separation of nitroimidazole isomers, silica gel (SiO₂) is the most common and effective stationary phase due to its polarity and ability to interact with the polar nitro group and the imidazole ring.[3]

Mobile Phase (Eluent): The choice of mobile phase is critical for achieving good separation.[2] A mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is typically used. The optimal ratio of these solvents needs to be determined experimentally, and Thin Layer Chromatography (TLC) is an indispensable tool for this.[2]

TLC for Mobile Phase Selection: Before performing column chromatography, it is essential to identify a suitable solvent system using TLC. The goal is to find a mobile phase that gives a clear separation of the two isomer spots, with the lower spot having a retention factor (Rf) of approximately 0.2-0.3 to ensure good separation on the column.[4]

| Mobile Phase System (Hexane:Ethyl Acetate) | Expected Outcome | Recommendation |

| 9:1 | Both isomers have very low Rf values (close to the baseline). | Too non-polar. Increase the proportion of ethyl acetate. |

| 7:3 | Good separation between the two spots. Rf of the lower spot is ~0.25. | Optimal. This system is a good starting point for the column. |

| 1:1 | Both isomers have high Rf values (close to the solvent front). | Too polar. Decrease the proportion of ethyl acetate. |

Q3: What is the best way to prepare and load my sample onto the column?

There are two primary methods for loading the sample onto the column: wet loading and dry loading.

-

Wet Loading: The crude mixture of isomers is dissolved in a minimal amount of the mobile phase (or a solvent in which it is highly soluble but which is a weak eluent) and then carefully added to the top of the column. This method is quick but can lead to band broadening if too much solvent is used.[5]

-

Dry Loading: The crude mixture is dissolved in a suitable solvent, and a small amount of silica gel is added to this solution. The solvent is then removed under reduced pressure to obtain a free-flowing powder of the sample adsorbed onto the silica gel. This powder is then carefully added to the top of the column. Dry loading is often preferred for difficult separations as it can result in sharper bands and better resolution.[3]

Q4: How should I monitor the separation and identify the pure fractions?

As the mobile phase flows through the column, the separated isomers will begin to elute. You should collect the eluent in a series of small, numbered fractions. To determine which fractions contain your desired compounds, you will use TLC. Spot a small amount from each fraction onto a TLC plate, alongside your starting material as a reference. After developing the TLC plate, you can visualize the spots under UV light (as these compounds are UV active) to identify which fractions contain the pure 3-nitro isomer, which contain the pure 5-nitro isomer, and which contain a mixture of both.[6] The pure fractions of each isomer can then be combined and the solvent evaporated.[3]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the separation of 1-benzyl-3-nitro and 1-benzyl-5-nitro isomers.

Problem 1: I am seeing poor resolution or co-elution of the isomers.

Possible Causes & Solutions:

-

Inappropriate Mobile Phase: The polarity of your eluent may not be optimal. If the Rf values of your isomers on TLC are too high and close together, the mobile phase is too polar. If they are too low, it is not polar enough.

-

Column Overloading: Loading too much sample onto the column can lead to broad bands that overlap.

-

Solution: Use an appropriate amount of silica gel for the amount of sample you are separating. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to sample by weight for difficult separations.

-

-

Improper Column Packing: An unevenly packed column will have channels, leading to poor separation.

-

Solution: Ensure your column is packed uniformly as a slurry to avoid air bubbles and cracks.[7]

-

-

Flow Rate is Too High: A very fast flow rate reduces the interaction time between the compounds and the stationary phase, leading to decreased resolution.

-

Solution: Reduce the flow rate by adjusting the pressure or stopcock at the bottom of the column.

-

Problem 2: My peaks are tailing.

Possible Causes & Solutions:

-

Strong Analyte-Stationary Phase Interaction: The nitro and imidazole functional groups can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[2]

-

Solution: Add a small amount (0.1-1%) of a modifier to your mobile phase. For these compounds, adding a mild base like triethylamine (Et₃N) can help to occupy the acidic sites on the silica gel and improve peak shape.

-

-

Sample Overloading: As with poor resolution, too much sample can also cause tailing.

-

Solution: Reduce the amount of sample loaded onto the column.

-

Problem 3: No compound is eluting from the column, or it is eluting very slowly.

Possible Causes & Solutions:

-

Mobile Phase is Not Polar Enough: Your eluent may not have sufficient polarity to move the compounds down the column.[4]

-

Solution: Gradually increase the polarity of your mobile phase. This is known as a gradient elution. For example, if you started with 7:3 hexane:ethyl acetate, you can slowly increase the proportion of ethyl acetate to 1:1.[4]

-

-

Compound Insolubility: The compound may have precipitated at the top of the column if it is not soluble in the mobile phase.

-

Solution: Ensure your sample is fully dissolved before loading. If necessary, use a stronger (more polar) solvent to dissolve the sample for loading, but use a minimal amount.

-

Experimental Protocol & Workflow

Step-by-Step Protocol for Isomer Separation

-

TLC Analysis:

-

Dissolve a small amount of the crude isomer mixture in a solvent like dichloromethane or ethyl acetate.

-

Spot the solution on a silica gel TLC plate.

-

Develop the plate in various hexane:ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3, 6:4, 1:1).

-

Visualize the plate under UV light (254 nm) to determine the optimal mobile phase that gives good separation with Rf values between 0.2 and 0.4.

-

-

Column Preparation:

-

Select a glass column of appropriate size.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand.[8]

-

Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.[7]

-

Allow the silica to settle, constantly tapping the column to ensure even packing. Drain some solvent to get a flat, stable bed. Do not let the column run dry.

-

-

Sample Loading (Dry Loading Method):

-

Dissolve your crude isomer mixture (e.g., 1g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add 2-3g of silica gel to the solution.

-

Evaporate the solvent completely using a rotary evaporator to get a dry, free-flowing powder.

-

Carefully add this powder to the top of the packed column.

-

Gently add another thin layer of sand on top of the sample layer to prevent disturbance.[8]

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the column.

-

Apply gentle air pressure to start the elution at a steady drip rate.

-

Begin collecting fractions in test tubes or vials.

-

Continuously monitor the separation by collecting small samples from the eluting solvent and performing TLC analysis.

-

-

Analysis and Product Isolation:

-

Analyze the collected fractions by TLC to identify which contain the pure isomers.

-

Combine the fractions containing the pure 1-benzyl-3-nitro isomer and the fractions containing the pure 1-benzyl-5-nitro isomer into separate flasks.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified isomers.

-

Workflow Diagram

Caption: Workflow for the separation of nitroimidazole isomers.

References

- Benchchem. Column chromatography conditions for separating pyrazole isomers.

- SIELC Technologies. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns.

- Benchchem. troubleshooting separation of toluidine isomers.

- Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips.

- PubMed Central. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.

- The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.

- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.

- MDPI. TLC–Densitometric Analysis of Selected 5-Nitroimidazoles.

- American Chemical Society. Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds.

- Google Patents. Process for preparation of 1-benzylimidazole compound.

- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.

- Agilent. HPLC Column and Separation and Separation Troubleshooting.

- Google Patents. Process for the preparation of 5-nitrobenzimidazolone-(2).

- MDPI. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.

- ResearchGate. TLC–Densitometric Analysis of Selected 5-Nitroimidazoles.

- PubMed. Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis.

-

YouTube. Column Chromatography. Available from: [Link]

- ResearchGate. A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing.

-

YouTube. Performing Column Chromatography. Available from: [Link]

- HALO Columns. LC Chromatography Troubleshooting Guide.

- MicroSolv Technology Corporation. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions.

- PMC. 1-Benzyl-3-methylimidazolium bromide.

- PMC. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis.

- The Royal Society of Chemistry. Synthesis and characterization of imidazolium chlorides and complex 1b.

- Chromatography Today. Easy purification of isomers with prepacked glass columns.

- JOCPR. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.

- Chemistry LibreTexts. 2.3F: Visualizing TLC Plates.

- American Chemical Society. Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed.

- Application of thin layer chromatography in analysis of secnidazole, ornidazole, tinidazole and nimorazole.

- LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.

- Google Patents. Process for preparation of 1-benzylimidazole compound, and novel compound.

- PubMed Central. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro.

- Der Pharma Chemica. 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities.

Sources

- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]

- 2. chromtech.com [chromtech.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chromatography [chem.rochester.edu]

- 5. halocolumns.com [halocolumns.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

Technical Support Center: Troubleshooting Low Yields in N-benzylation of 3(5)-Nitropyrazole

Welcome to the technical support center for the N-benzylation of 3(5)-nitropyrazole. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. Here, we address common issues leading to low yields and provide scientifically grounded solutions to optimize your reaction outcomes.

I. Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is structured to help you pinpoint the potential cause of unsatisfactory yields in your N-benzylation reaction and provides actionable steps to remedy the issue.

Question 1: My reaction yield is consistently low, and I'm recovering a significant amount of unreacted 3(5)-nitropyrazole. What are the likely causes and how can I improve conversion?

Answer:

Low conversion is a common hurdle in the N-alkylation of pyrazoles, particularly those bearing electron-withdrawing groups like a nitro substituent. The primary reasons for this issue often revolve around incomplete deprotonation of the pyrazole nitrogen, insufficient reactivity of the electrophile, or suboptimal reaction conditions.

Root Cause Analysis & Solutions:

-

Inadequate Base Strength or Solubility: The pKa of the N-H in 3(5)-nitropyrazole is lowered by the electron-withdrawing nitro group, making it more acidic than unsubstituted pyrazole. However, a sufficiently strong base is still required to ensure complete deprotonation and formation of the pyrazolide anion, which is the active nucleophile.

-

Recommendation: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH).[1][2] NaH provides irreversible deprotonation, driving the reaction forward. Ensure the NaH is fresh and properly handled to avoid deactivation by moisture. The choice of base can also influence the regioselectivity of the reaction.[1][3]

-

-

Poor Nucleophile Generation: Even with a strong base, if the deprotonation is not efficient, the concentration of the reactive pyrazolide anion will be low.

-

Recommendation: Ensure your solvent is anhydrous, as water will quench the base (especially NaH) and the pyrazolide anion. Use freshly distilled, anhydrous solvents.

-

-

Reaction Temperature and Time: The reaction may be too slow at the temperature you are using.

-

Recommendation: Gradually increase the reaction temperature. If you are running the reaction at room temperature, consider heating to 50-80 °C. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for decomposition at higher temperatures.

-

Experimental Protocol: Improved N-benzylation using Sodium Hydride

-

To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add 3(5)-nitropyrazole (1.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) via syringe.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1-1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide or benzyl chloride (1.0-1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

-

Proceed with standard aqueous workup and purification by column chromatography.

Question 2: I'm observing the formation of two distinct product spots on my TLC plate, and NMR analysis confirms a mixture of N1 and N2-benzyl isomers. How can I improve the regioselectivity of my reaction?

Answer:

The formation of a mixture of N-1 (1-benzyl-3-nitropyrazole) and N-2 (1-benzyl-5-nitropyrazole) isomers is a classic challenge in the alkylation of unsymmetrically substituted pyrazoles.[1][3] The ratio of these isomers is influenced by a combination of steric and electronic factors, as well as the reaction conditions.

Understanding Regioselectivity:

-

Steric Hindrance: The N-1 position is adjacent to the nitro group, while the N-2 position is adjacent to a proton. Alkylation at the less sterically hindered N-2 position is often favored, especially with bulky alkylating agents. However, the benzyl group is not exceptionally bulky.

-

Electronic Effects: The electron-withdrawing nitro group decreases the electron density at the adjacent N-1 nitrogen, making it less nucleophilic than the N-2 nitrogen. This electronic effect generally favors alkylation at the N-2 position.

-

Counter-ion and Solvent Effects: The nature of the cation from the base and the polarity of the solvent can influence the site of alkylation by coordinating with the pyrazolide anion.[1][3]

Strategies to Control Regioselectivity:

-

Choice of Base and Solvent: The combination of a strong base and a polar aprotic solvent like DMF or DMSO often favors the formation of the thermodynamically more stable isomer. A study on substituted indazoles, which have a similar N-alkylation challenge, showed that NaH in THF can provide high N-1 selectivity.[2] For pyrazoles, the combination of K₂CO₃ in DMSO has been shown to be effective for regioselective N1-alkylation.[4]

-

Phase-Transfer Catalysis (PTC): PTC can be an effective method for N-alkylation and may influence regioselectivity.[5] Using a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the pyrazolide anion to an organic phase where it reacts with the benzyl halide.

Data Summary: Influence of Conditions on Regioselectivity

| Base | Solvent | Typical Major Isomer | Rationale |

| NaH | THF | N-1 (Kinetic Control) | The less hindered nitrogen reacts faster. |

| K₂CO₃ | DMF/DMSO | N-2 (Thermodynamic Control) | The more stable isomer is favored under equilibrating conditions. |

| PTC | Toluene/H₂O | Varies | Can be influenced by the specific catalyst and conditions. |

Question 3: My reaction is complete, but the isolated yield is still low after purification. I suspect side reactions are occurring. What are the most common side reactions and how can I mitigate them?

Answer:

Several side reactions can contribute to low isolated yields in the N-benzylation of 3(5)-nitropyrazole. Identifying and suppressing these pathways is crucial for optimizing the reaction.

Common Side Reactions and Mitigation Strategies:

-

Over-alkylation (Quaternization): The product, N-benzyl-nitropyrazole, can act as a nucleophile and react with another molecule of benzyl halide to form a quaternary pyrazolium salt. This is more likely to occur if an excess of the alkylating agent is used or at high temperatures.

-

Mitigation: Use a stoichiometric amount or only a slight excess (1.0-1.1 eq) of the benzyl halide. Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

-

-

Reaction with the Nitro Group: Under strongly basic or high-temperature conditions, the nitro group can be susceptible to nucleophilic attack or other degradation pathways.

-

Mitigation: Use the mildest effective base and the lowest possible reaction temperature. Avoid prolonged reaction times at elevated temperatures.

-

-

Hydrolysis of Benzyl Halide: If there is residual water in the reaction mixture, the benzyl halide can hydrolyze to benzyl alcohol, especially under basic conditions.[5]

-

Mitigation: Ensure all reagents and solvents are anhydrous.

-

Troubleshooting Workflow Diagram:

Caption: A workflow for troubleshooting low yields.

II. Frequently Asked Questions (FAQs)

Q1: Can I use benzyl chloride instead of benzyl bromide?

A1: Yes, benzyl chloride can be used. However, benzyl bromide is generally more reactive than benzyl chloride, which may lead to shorter reaction times or allow for milder reaction conditions. If you are experiencing issues with over-alkylation or other side reactions, the less reactive benzyl chloride might be a better choice.[5]

Q2: What is the best solvent for this reaction?

A2: The optimal solvent depends on the base being used. For strong bases like NaH, polar aprotic solvents such as DMF and THF are commonly used. For weaker bases like K₂CO₃, higher polarity solvents like DMF or DMSO are often necessary to achieve good solubility and reactivity.[4] Always use anhydrous solvents to prevent side reactions.

Q3: How does the nitro group affect the N-benzylation reaction?

A3: The electron-withdrawing nitro group has two main effects:

-

Increased Acidity: It makes the pyrazole N-H proton more acidic, facilitating deprotonation.

-

Decreased Nucleophilicity: It reduces the electron density of the pyrazole ring, making the pyrazolide anion a weaker nucleophile compared to that of unsubstituted pyrazole. This can make the subsequent alkylation step more challenging.[6][7]

Q4: Are there alternative methods for the N-benzylation of pyrazoles?

A4: Yes, several other methods have been developed for the N-alkylation of pyrazoles. These include:

-

Mitsunobu Reaction: This method uses triphenylphosphine and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate an alcohol for nucleophilic attack by the pyrazole.[6]

-

Acid-Catalyzed Alkylation: Certain methods utilize acid catalysts with specific alkylating agents like trichloroacetimidates.[6][7]

-

Enzyme-Catalyzed Alkylation: Engineered enzymes have been shown to perform highly regioselective N-alkylation of pyrazoles.[8]

These alternative methods may offer advantages in terms of regioselectivity or functional group tolerance but may also require more specialized reagents or conditions.

References

-

Synthesis of 3-Nitropyrazole - Semantic Scholar. (n.d.). Retrieved February 8, 2024, from [Link]

- CN102250007A - Preparation method of 3,4-binitropyrazole - Google Patents. (n.d.).

-

SYNTHESIS OF N-ALKYLPYRAZOLES BY PHASE TRANSFER CATALYSIS WITHOUT SOLVENT. (n.d.). Retrieved February 8, 2024, from [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (2022, May 24). Retrieved February 8, 2024, from [Link]

-

Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC. (2025, October 23). Retrieved February 8, 2024, from [Link]

-

Review on synthesis of nitropyrazoles - ResearchGate. (2014, August 10). Retrieved February 8, 2024, from [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (n.d.). Retrieved February 8, 2024, from [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (n.d.). Retrieved February 8, 2024, from [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry. (2022, July 25). Retrieved February 8, 2024, from [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (n.d.). Retrieved February 8, 2024, from [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar. (n.d.). Retrieved February 8, 2024, from [Link]

-

Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2021, March 1). Retrieved February 8, 2024, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]

- 8. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Controlling isomer distribution in pyrazole nitration reactions

Technical Support Center: Controlling Isomer Distribution in Pyrazole Nitration

Introduction: The Regioselectivity Paradox

Nitration of the pyrazole ring is a foundational challenge in heterocyclic chemistry due to the competing electronic effects of the two nitrogen atoms. The "pyrrole-like" nitrogen (

In standard electrophilic aromatic substitution (SEAr), the C4 position is kinetically favored.[1] However, many bioactive scaffolds (e.g., kinase inhibitors) and energetic materials require functionalization at the C3 (or C5) position.[1] Achieving this requires bypassing the inherent electronic bias of the ring using specific "indirect" pathways.

This guide provides troubleshooting workflows to control this distribution, moving beyond trial-and-error to mechanistic precision.

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am using mixed acid ( ), but I exclusively isolate 4-nitropyrazole. How do I access the 3-isomer?

Diagnosis: You are fighting the inherent electronics of the pyrazole ring.

Root Cause: In strongly acidic media (mixed acid), the pyrazole species exists largely as the pyrazolium ion (protonated at

Solution: You must switch from Direct C-Nitration to N-Nitration followed by Rearrangement .

-

Change Reagents: Use Acetyl Nitrate (

+ Acetic Anhydride) instead of mixed acid. This generates the kinetic N-nitropyrazole product.[1] -

Induce Migration: Isolate the N-nitro intermediate and subject it to thermal rearrangement (140°C–150°C) in a high-boiling solvent (e.g., benzonitrile or anisole).[1] This triggers a [1,5]-sigmatropic shift, moving the nitro group from

to

Q2: My N-nitro rearrangement yields are low (<40%) and the product is tarry. What is going wrong?

Diagnosis: Inefficient thermal transfer or side reactions (denitration).[1] Troubleshooting Steps:

-

Solvent Choice: If using anisole, switch to benzonitrile .[1] Anisole can undergo competitive nitration (acting as a scavenger), reducing the yield of your desired pyrazole.[1] Benzonitrile is inert and allows for cleaner isolation.[1]

-

Temperature Control: The rearrangement typically requires 140°C .[1] If your bath is at 120°C, the reaction may stall; at >160°C, decomposition dominates.[1]

-

Acid Catalysis: Ensure the intermediate is acid-free before heating.[1] Residual acid can catalyze denitration back to the starting pyrazole rather than rearrangement.

Q3: Can I synthesize 3,4-dinitropyrazole directly from pyrazole?

Answer: No, not in a single step. Protocol: You must use a stepwise "relay" synthesis.

-

Synthesize 3-nitropyrazole via the rearrangement method (see Protocol B below).

-

Subject the purified 3-nitropyrazole to standard mixed acid nitration (

).[1] The nitro group at C3 deactivates the ring further, but the C4 position is still accessible under forcing conditions.

Module 2: Mechanistic Pathways & Decision Logic

The following diagram illustrates the bifurcation point between Kinetic Control (N-attack) and Thermodynamic/Electronic Control (C-attack).

Caption: Divergent synthesis pathways. Direct nitration favors C4 (left), while the N-nitro "relay" strategy targets C3 (right).

Module 3: Validated Experimental Protocols

Protocol A: Synthesis of 4-Nitropyrazole (Direct Method)

Best for: Standard library generation where C4 substitution is acceptable.[1]

-

Setup: Charge a round-bottom flask with 20% oleum (fuming sulfuric acid). Cool to 0°C.[1][2]

-

Addition: Slowly add pyrazole (1.0 eq) while maintaining internal temperature <10°C.

-

Nitration: Dropwise add fuming nitric acid (1.1 eq).[1]

-

Reaction: Warm to 95°C and stir for 4–6 hours.

-

Workup: Pour onto crushed ice. Neutralize with

to pH 7.[1] The product precipitates as a white/pale yellow solid. -

Yield Expectation: 75–85%.

Protocol B: Synthesis of 3-Nitropyrazole (Rearrangement Method)

Best for: Scaffolds requiring C3-substitution or precursors for 3,4-dinitropyrazoles.[1]

Step 1: N-Nitration [1][3][4][5][6][7]

-

Reagent Prep: Prepare acetyl nitrate in situ by adding fuming

(1.5 eq) to acetic anhydride ( -